molecular formula C9H4FN B2492016 3-Ethynyl-4-fluorobenzonitrile CAS No. 133960-64-2

3-Ethynyl-4-fluorobenzonitrile

Cat. No. B2492016
CAS RN: 133960-64-2
M. Wt: 145.136
InChI Key: YWFNYZPFJHAPGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethynyl-4-fluorobenzonitrile is a specialized organic compound featuring a nitrile group attached to a benzene ring that is further modified by the presence of an ethynyl group and a fluorine atom. This compound's structure suggests it could serve as an intermediate in the synthesis of more complex molecules for various applications, excluding drug use and dosage discussions.

Synthesis Analysis

The synthesis of related compounds, such as 3,4-difluorobenzonitrile and various fluorobenzonitriles, often involves halogen-exchange reactions, Sonogashira coupling, or bromodeboronation processes. For example, an improved synthesis pathway utilizing Sonogashira coupling with bromomethylthiazole and 3-bromo-5-fluorobenzonitrile has been described for producing a precursor for PET radioligands, demonstrating the utility of ethynyl and fluorine substitutions in synthetic chemistry (Gopinathan, Jin, & Rehder, 2009).

Molecular Structure Analysis

The structure of related compounds such as 4-ethynylbenzonitrile has been investigated through IR-UV double resonance spectroscopy, revealing interactions between water and the pi electron density of the C≡N group. Such studies highlight the influence of ethynyl and fluorine substituents on the molecular geometry and hydrogen bonding capacity of benzonitriles (Maity & Patwari, 2010).

Chemical Reactions and Properties

Fluorobenzonitriles participate in a variety of chemical reactions, including metal-mediated coupling and halogen-exchange fluorination. These reactions are critical for synthesizing novel compounds with potential applications in materials science and medicine. For instance, the metal-mediated coupling of 4-fluorobenzonitrile has been explored for producing an eight-membered thorium(IV) tetraazamacrocycle (Schelter, Morris, Scott, & Kiplinger, 2007).

Scientific Research Applications

Synthesis and Precursor Applications

3-Ethynyl-4-fluorobenzonitrile, while not directly mentioned, may share similarities in application and relevance with its closely related compounds, such as those involving fluorobenzonitriles and ethynylated derivatives. For instance, an improved synthesis method for a precursor used in PET radioligand production demonstrates the utility of closely related compounds in radiopharmaceutical synthesis. This precursor, involving a Sonogashira coupling with a bromo-fluorobenzonitrile, highlights the potential of ethynyl-fluorobenzonitrile derivatives in developing diagnostic tools (Gopinathan, Jin, & Rehder, 2009).

Gas Sensing Applications

Derivatives of ethynylated-thiourea with fluorobenzonitrile components have been employed as resistive-type CO2 gas sensors, indicating the adaptability of such compounds in environmental monitoring and gas detection technologies. These sensors, benefiting from the unique properties of ethynylated-thiourea derivatives, exhibit significant response to CO2, showcasing the potential of this compound in similar applications (Daud, Wahid, & Khairul, 2019).

Electronic and Structural Studies

Studies on monofluorobenzonitriles provide insights into the electronic and structural impacts of fluorination on benzonitriles. These studies, including energetic analyses and spectroscopic investigations, help in understanding the properties that this compound might exhibit, such as electronic effects due to fluorine substitution and its implications on material properties (Ribeiro da Silva, Monte, Rocha, & Cimas, 2012).

Reaction Mechanisms and Chemical Reactivity

Investigations into the reactivity and coupling mechanisms of fluorobenzonitriles, such as the actinide-mediated coupling producing a thorium(IV) tetraazamacrocycle, highlight the complex chemical reactivity of these compounds. Such studies can provide a foundation for understanding how this compound might behave in synthetic chemistry and catalysis applications (Schelter, Morris, Scott, & Kiplinger, 2007).

Fluorination and Halogen Exchange Reactions

The synthesis of difluorobenzonitrile through halogen-exchange fluorination provides a glimpse into the methods that might be applicable for synthesizing or modifying this compound. Such chemical transformations are crucial for the production of various fluorinated organic compounds, which are valuable in pharmaceuticals, agrochemicals, and materials science (Suzuki & Kimura, 1991).

Future Directions

: Ambeed Organic Building Blocks - 3-Ethynyl-4-fluorobenzonitrile : MilliporeSigma - 4-Ethynyl-2-fluorobenzonitrile : MilliporeSigma - 2-Ethynyl-4-fluorobenzonitrile

properties

IUPAC Name

3-ethynyl-4-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4FN/c1-2-8-5-7(6-11)3-4-9(8)10/h1,3-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFNYZPFJHAPGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=CC(=C1)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.